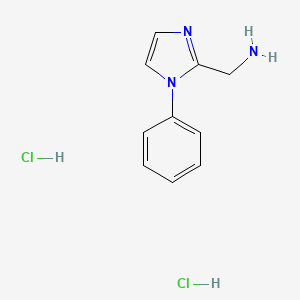

![molecular formula C8H13N3O B1458124 [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine CAS No. 1439991-81-7](/img/structure/B1458124.png)

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine

Descripción general

Descripción

“[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been a hot topic in the pesticide field for many years .

Synthesis Analysis

Pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis, characterization, and activity data of the compounds are presented in the text, and the structure-activity relationships are discussed .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by 1H NMR and MS . The InChI Code is 1S/C9H14N2O/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6,10H2,1-2H3 .Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 166.22 . It is a liquid in its physical form .Aplicaciones Científicas De Investigación

Wnt β-Catenin Agonists for Bone Formation

Compounds with a 2-aminopyrimidine template, such as [WAY-262611, have been identified to target the Wnt β-catenin cellular messaging system, showing potential in treating bone disorders. These compounds demonstrated dose-dependent increases in trabecular bone formation rate in animal models, indicating their application in developing treatments for osteoporosis and other bone-related diseases (Pelletier et al., 2009).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with various aldehydes/ketones, have shown significant anticonvulsant activity. This research provides a foundation for developing new therapeutic agents targeting epilepsy and other seizure disorders (Pandey & Srivastava, 2011).

Herbicide Development

Studies on pyrimidin-2-yl derivatives like ZJ0273 and its deuterated forms have shown their efficacy as active ingredients in herbicides for oilseed rape. These compounds' synthesis and characterization underline their importance in agricultural chemistry, particularly in developing more efficient and environmentally friendly herbicides (Yang & Lu, 2010).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes incorporating pyrimidin-2-yl and related ligands have been developed for cancer treatment applications. These complexes exhibit photocytotoxic properties, making them potential agents for photodynamic therapy (PDT), a treatment method that uses light to activate a photosensitizer drug, killing cancer cells with minimal damage to healthy tissue (Basu et al., 2014).

Chemical Synthesis and Catalysis

Pyrimidin-2-yl derivatives have been utilized in the synthesis of complex molecules and in catalysis, demonstrating their versatility in organic synthesis and chemical transformations. For example, palladium(II) complexes with ONN pincer ligands based on pyrimidin-2-yl moieties have shown excellent catalytic activity towards the Suzuki-Miyaura cross-coupling reaction, highlighting their potential in facilitating the formation of carbon-carbon bonds (Shukla et al., 2021).

Mecanismo De Acción

Mode of Action

[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine interacts with its targets by binding to the MET I, thereby inhibiting the electron transport chain . This results in a disruption of normal cellular respiration, leading to a decrease in energy production and an increase in reactive oxygen species . This can lead to cell death, particularly in cells that are heavily reliant on mitochondrial respiration, such as fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain, a key component of cellular respiration . By inhibiting the MET I, the compound disrupts the normal flow of electrons through this pathway, leading to a decrease in ATP production and an increase in reactive oxygen species . The downstream effects of this disruption can include cell death, particularly in cells that are heavily reliant on mitochondrial respiration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal cellular respiration . By inhibiting the MET I, the compound decreases ATP production and increases reactive oxygen species . This can lead to cell death, particularly in cells that are heavily reliant on mitochondrial respiration .

Direcciones Futuras

Propiedades

IUPAC Name |

(2-propan-2-yloxypyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6(2)12-8-10-4-3-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKABMLSATSMTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

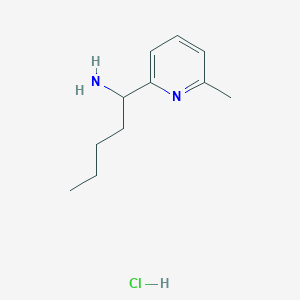

![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)